molecular formula C20H15BrFN3O2S B3207052 N-(4-bromo-3-methylphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1040678-96-3

N-(4-bromo-3-methylphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Numéro de catalogue: B3207052
Numéro CAS: 1040678-96-3
Poids moléculaire: 460.3 g/mol
Clé InChI: JTKFVENRHHJPSF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-bromo-3-methylphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H15BrFN3O2S and its molecular weight is 460.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromo-3-methylphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-3-methylphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrFN3O2S/c1-10-8-12(6-7-13(10)21)24-16(26)9-25-11(2)23-18-17-14(22)4-3-5-15(17)28-19(18)20(25)27/h3-8H,9H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKFVENRHHJPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC(=C43)F)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(4-bromo-3-methylphenyl)-2-(9-fluoro-2-methyl-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound with potential therapeutic applications. Its structure features a complex arrangement that includes a benzothieno-pyrimidine core, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of N-(4-bromo-3-methylphenyl)-2-(9-fluoro-2-methyl-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is C20H15BrFN3O2SC_{20}H_{15}BrFN_3O_2S, with a molecular weight of 460.3 g/mol. The compound's structure can be summarized as follows:

PropertyValue
CAS Number 1040678-96-3
Molecular Weight 460.3 g/mol
Molecular Formula C20H15BrFN3O2S

Anticancer Properties

Research indicates that compounds related to N-(4-bromo-3-methylphenyl)-2-(9-fluoro-2-methyl-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibit significant anticancer activity. A study on Mannich bases, which share structural similarities, highlights their effectiveness against various cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in cancer progression. The benzothieno-pyrimidine scaffold has been shown to inhibit protein kinases, which play crucial roles in cellular signaling pathways. Specifically, studies have indicated that modifications to the compound can enhance its potency against targets such as protein kinase D (PKD), which is implicated in various cancers .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the efficacy of N-(4-bromo-3-methylphenyl)-2-(9-fluoro-2-methyl-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide. Variations in the functional groups attached to the core structure can significantly influence biological activity. For instance, the presence of halogen atoms like bromine and fluorine has been correlated with increased lipophilicity and improved binding affinity to target proteins .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that derivatives of benzothieno-pyrimidines exhibit IC50 values in the nanomolar range against various cancer cell lines. For example, one study reported an IC50 value of approximately 28 nM for a closely related compound against PKD1 .
  • In Vivo Studies : While in vitro results are promising, in vivo studies often reveal challenges such as poor bioavailability and rapid metabolism. Modifications aimed at improving pharmacokinetic properties are crucial for translating these findings into clinical applications .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves coupling the benzothieno[3,2-d]pyrimidinone core with the bromo-methylphenyl acetamide moiety. Carbodiimide-mediated amide bond formation (e.g., using EDC·HCl with triethylamine in dichloromethane) is effective for linking aromatic amines to carboxylic acid derivatives . Optimize reaction time (3–5 hours at 273 K) and stoichiometry (1:1 molar ratio of nitro/amine groups) to reduce side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield .

Q. How can spectroscopic techniques (NMR, FT-IR) confirm structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR : Identify the acetamide proton (δ 10.2–10.8 ppm for NH) and aromatic protons (δ 7.0–8.5 ppm). The 9-fluoro substituent causes splitting in adjacent proton signals .
  • FT-IR : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) . Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks matching the formula (C₂₁H₁₅BrFN₃O₂S) .

Q. What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer: Prioritize kinase inhibition assays (e.g., EGFR or Aurora kinases) due to structural similarity to pyrimidine-based kinase inhibitors . Use fluorescence-based ATP competition assays (IC₅₀ determination) and cell viability tests (MTT assay) in cancer cell lines (e.g., HeLa or MCF-7). Include positive controls (e.g., Imatinib) to benchmark activity .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across different studies?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or compound purity.

  • Reproduce experiments using standardized protocols (e.g., Eurofins Panlabs kinase profiling).
  • Validate purity (>95% via HPLC with UV/ELSD detection) and exclude solvates (TGA/DSC analysis) .
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, which is less sensitive to assay artifacts .

Q. What computational strategies predict target interactions and binding modes?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Dock the compound into kinase X-ray structures (PDB: 4R3Q for Aurora kinases). Focus on the acetamide’s hydrogen-bonding with hinge-region residues (e.g., Glu211) .
  • MD simulations (GROMACS) : Simulate binding stability (50 ns trajectories) to assess interactions with hydrophobic pockets (e.g., 4-bromo-3-methylphenyl group) .
  • QSAR models : Train models using pyrimidine derivatives’ IC₅₀ data to prioritize substituents for SAR studies .

Q. How can metabolic stability be optimized without compromising activity?

Methodological Answer:

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., methyl or bromo groups). LC-MS/MS detects metabolites .
  • Bioisosteric replacement : Replace the 4-bromophenyl group with trifluoromethyl (enhances metabolic resistance) or cyclopropyl (reduces CYP450 oxidation) .
  • Prodrug strategies : Mask the acetamide as an ester to improve oral bioavailability, with in situ hydrolysis by esterases .

Data Contradiction Analysis

Q. How to address conflicting crystallographic data on hydrogen-bonding networks?

Methodological Answer: Variations in crystal packing (e.g., solvent inclusion) alter hydrogen-bonding patterns.

  • Re-crystallize under controlled conditions (slow evaporation in acetonitrile/water).
  • Compare multiple datasets (CCDC repository) and perform Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .

Experimental Design

Q. What controls and replicates are essential for SAR studies?

Methodological Answer:

  • Include scaffold-hopping analogs (e.g., replacing benzothieno with pyrido[2,3-d]pyrimidine) and negative controls (unsubstituted acetamide).
  • Use triplicate biological replicates and orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .
  • Apply statistical rigor (ANOVA with post-hoc Tukey test) to confirm significance (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-3-methylphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-3-methylphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.